1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride
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Description
This compound is a derivative of piperazine, a class of organic compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride” is C13H15ClN2S . The molecular weight is 266.79 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Scientific Research Applications
Development of Macozinone for TB Treatment
Macozinone, a compound related to the piperazine-benzothiazinone class, is undergoing clinical studies for tuberculosis (TB) treatment. This compound targets decaprenylphosphoryl ribose oxidase (DprE1), essential for Mycobacterium tuberculosis cell wall synthesis. The pilot clinical studies of Macozinone have shown promising results, raising optimism for its development into efficient TB drug regimens (Makarov & Mikušová, 2020).
Anti-mycobacterial Activity and SAR of Piperazine
Piperazine, as a core structure, shows significant potential in the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies of piperazine-based compounds have highlighted their importance in developing new anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus significantly affects the medicinal potential of these molecules, underscoring their importance in drug discovery and design (Rathi et al., 2016).
Piperazine and Morpholine in Pharmaceutical Applications
The review of piperazine and morpholine analogues emphasizes their broad spectrum of pharmaceutical applications. These structures serve as crucial scaffolds in the development of new drugs, showcasing the versatility and significance of piperazine and morpholine in medicinal chemistry (Mohammed et al., 2015).
properties
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S.2ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;;/h1-4,15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQBEZVDIBRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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